3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea
CAS No.: 32813-12-0
Cat. No.: VC3368418
Molecular Formula: C11H18N4S
Molecular Weight: 238.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32813-12-0 |
|---|---|
| Molecular Formula | C11H18N4S |
| Molecular Weight | 238.36 g/mol |
| IUPAC Name | 1-amino-3-[3-(N-methylanilino)propyl]thiourea |
| Standard InChI | InChI=1S/C11H18N4S/c1-15(10-6-3-2-4-7-10)9-5-8-13-11(16)14-12/h2-4,6-7H,5,8-9,12H2,1H3,(H2,13,14,16) |
| Standard InChI Key | NSZYYBWXRIRYIL-UHFFFAOYSA-N |
| SMILES | CN(CCCNC(=S)NN)C1=CC=CC=C1 |
| Canonical SMILES | CN(CCCNC(=S)NN)C1=CC=CC=C1 |
Introduction
Chemical Structure and Properties
Molecular Description
3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea contains several key structural elements that define its chemical identity. At its core is the thiourea functional group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms. This arrangement creates a reactive center that contributes significantly to the compound's chemical behavior. The molecule features a propyl chain that connects the thiourea group to a methyl(phenyl)amino substituent, creating a compound with multiple potential reaction sites.
The structure can be described as having three main components:
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A thiourea moiety (-NH-CS-NH2)
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A propyl linker chain (-CH2-CH2-CH2-)
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A methyl(phenyl)amino group [-N(CH3)(C6H5)]
Physicochemical Properties
Based on structural analysis and comparison with similar thiourea derivatives, the following physicochemical properties can be estimated:
These properties suggest that 3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea likely possesses characteristics that make it potentially useful in various research applications, particularly where the specific balance of hydrophilic and lipophilic properties is advantageous.
Structural Relationships and Comparisons
Comparison with Related Thiourea Compounds
Several thiourea derivatives share structural similarities with 3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea. One such compound is 3-Amino-1-(3-methylphenyl)thiourea, which has been more extensively documented in chemical databases . Despite their similar names, these compounds differ significantly in structure:
Structure-Activity Relationship Considerations
The presence of specific functional groups in 3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea suggests potential biological activities:
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The thiourea group is known to interact with various biological targets, particularly proteins through hydrogen bonding
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The flexible propyl chain may allow for conformational adaptability when interacting with biological receptors
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The methyl(phenyl)amino group provides hydrophobic character that could enhance membrane permeability
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The multiple nitrogen atoms present potential sites for hydrogen bonding and metal coordination
Biological Activity and Applications
Structure-Based Activity Predictions
The specific structural features of 3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea suggest certain biological interactions:
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The thiourea moiety can participate in hydrogen bonding with protein residues
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The phenyl ring may engage in π-π stacking interactions with aromatic amino acids
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The methyl(phenyl)amino group provides lipophilic character that could enhance membrane permeability
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The flexible propyl chain may allow conformational adaptation for optimal binding to biological targets
Toxicological Considerations
Metabolism and Toxicity Mechanisms
The toxicity of thiourea compounds typically involves:
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Metabolic activation by flavin-containing monooxygenases (particularly FMO3)
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Formation of reactive intermediates that can deplete cellular glutathione
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Subsequent cellular damage when protective mechanisms are overwhelmed
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Varying toxicity profiles depending on the specific structural features of the thiourea derivative
The extended structure of 3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea, with its additional functional groups, may alter its metabolic pathway and toxicological profile compared to simpler thiourea derivatives.
Current Research Status and Future Directions
Comparative Analysis Opportunities
Structural analogues of 3-Amino-1-{3-[methyl(phenyl)amino]propyl}thiourea could be synthesized with variations in:
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The length of the alkyl chain connecting the thiourea and amino groups
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Substituents on the phenyl ring
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Replacement of the methyl group with other alkyl groups
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Introduction of additional functional groups to modify reactivity or biological activity
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